![molecular formula C17H19NO2 B3812249 4'-(hydroxymethyl)-N-isopropylbiphenyl-3-carboxamide](/img/structure/B3812249.png)
4'-(hydroxymethyl)-N-isopropylbiphenyl-3-carboxamide
Overview
Description
4'-(hydroxymethyl)-N-isopropylbiphenyl-3-carboxamide, also known as W-13, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1984 and has since been applied in various fields, including biochemistry, pharmacology, and neuroscience.
Mechanism of Action
4'-(hydroxymethyl)-N-isopropylbiphenyl-3-carboxamide binds to the hydrophobic pocket of calmodulin, which is a calcium-binding protein that regulates the activity of various enzymes. By binding to calmodulin, 4'-(hydroxymethyl)-N-isopropylbiphenyl-3-carboxamide prevents its interaction with target enzymes, thereby inhibiting their activity. The exact mechanism of inhibition is still under investigation, but it is thought to involve a conformational change in calmodulin induced by 4'-(hydroxymethyl)-N-isopropylbiphenyl-3-carboxamide binding.
Biochemical and Physiological Effects:
4'-(hydroxymethyl)-N-isopropylbiphenyl-3-carboxamide has been shown to have various biochemical and physiological effects. For example, it has been reported to inhibit the contraction of smooth muscle cells, reduce the release of neurotransmitters, and inhibit cell proliferation. It has also been shown to affect the activity of ion channels and transporters, such as the Na+/Ca2+ exchanger and the L-type calcium channel.
Advantages and Limitations for Lab Experiments
One advantage of 4'-(hydroxymethyl)-N-isopropylbiphenyl-3-carboxamide is its high potency and selectivity for calmodulin-dependent enzymes. It has been shown to be effective at micromolar concentrations, making it a useful tool compound for studying calmodulin-dependent signaling pathways. However, one limitation of 4'-(hydroxymethyl)-N-isopropylbiphenyl-3-carboxamide is its potential for off-target effects, as it may bind to other hydrophobic pockets in proteins besides calmodulin.
Future Directions
There are several future directions for the use of 4'-(hydroxymethyl)-N-isopropylbiphenyl-3-carboxamide in scientific research. One area of interest is the study of calmodulin-dependent signaling pathways in disease states, such as cancer and neurodegenerative disorders. 4'-(hydroxymethyl)-N-isopropylbiphenyl-3-carboxamide may also be useful in the development of new therapeutics targeting calmodulin-dependent enzymes. Additionally, further investigation into the mechanism of inhibition of 4'-(hydroxymethyl)-N-isopropylbiphenyl-3-carboxamide may lead to the development of more potent and selective inhibitors.
Scientific Research Applications
4'-(hydroxymethyl)-N-isopropylbiphenyl-3-carboxamide has been extensively used as a tool compound in scientific research. It has been shown to inhibit calmodulin-dependent enzymes, such as myosin light chain kinase and Ca2+/calmodulin-dependent protein kinase II (CaMKII). As a result, it has been used to study the role of calmodulin-dependent signaling pathways in various cellular processes, including muscle contraction, synaptic plasticity, and cell proliferation.
properties
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]-N-propan-2-ylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12(2)18-17(20)16-5-3-4-15(10-16)14-8-6-13(11-19)7-9-14/h3-10,12,19H,11H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXPHHQBCCFGTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(hydroxymethyl)-N-isopropylbiphenyl-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.